Discovery and development of Difelikefalin acetate
Discovery and development of Difelikefalin acetate
An In-depth Technical Guide on the Discovery and Development of Difelikefalin (B1670546) Acetate (B1210297)
Introduction
Difelikefalin acetate, marketed under the brand names KORSUVA® and Kapruvia®, is a novel therapeutic agent developed for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adult patients undergoing hemodialysis.[1][2] It represents a significant advancement in managing this burdensome condition by selectively targeting the peripheral kappa-opioid receptor (KOR).[3][4] Developed by Cara Therapeutics, difelikefalin is a synthetic peptide designed to be a peripherally restricted, highly selective KOR agonist, thereby avoiding the central nervous system (CNS) side effects commonly associated with other opioids.[5][6] Its unique pharmacological profile allows it to modulate itch signals at their origin without the risk of abuse, dependency, or respiratory depression.[4][7]
Discovery and Rationale for Development
The development of difelikefalin was rooted in the understanding of the role of the endogenous opioid system in itch modulation.
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The Role of the Kappa-Opioid Receptor (KOR): The KOR and its endogenous ligands, the dynorphins, are known to play a crucial role in mediating sensations like pain and itch.[8][9] Specifically, dynorphins have been shown to inhibit the sensation of itching at the spinal cord level.[9] This established the KOR as a promising therapeutic target for pruritic conditions.[9][10]
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Limitations of Endogenous Peptides: While dynorphins provided a natural blueprint, their therapeutic utility is limited by rapid metabolism and poor pharmacokinetic properties.[8]
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Rational Drug Design: To overcome these limitations, difelikefalin was engineered as a stable analogue of Dynorphin A.[4] It is a synthetic tetrapeptide composed entirely of D-amino acids (D-Phe-D-Phe-D-Leu-D-Lys), a modification that significantly enhances its stability against enzymatic degradation in the body.[4][8] Furthermore, its hydrophilic chemical structure limits its ability to cross the blood-brain barrier, ensuring its action is restricted to the periphery.[1][4] This peripherally-selective design was a key strategic decision to create a therapy that could provide relief from itch without the adverse CNS effects, such as sedation, dysphoria, and hallucinations, that plagued earlier KOR agonists.[5][11]
Chemical Synthesis and Manufacturing
The synthesis of difelikefalin acetate is a multi-step process primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential construction of the peptide chain on a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
A common method for synthesizing difelikefalin involves the 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.[2][8]
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Resin Loading: The process begins by anchoring the C-terminal moiety, a protected 4-aminopiperidine-4-carboxylic acid derivative (e.g., N-Boc-amino-(4-N-Fmoc-piperidinyl) carboxylic acid), to a suitable solid support, such as a 2-chlorotrityl chloride resin.[8]
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Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound unit is removed, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[8] This exposes the amino group for the next coupling step.
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Amino Acid Coupling: The next protected D-amino acid in the sequence (e.g., Fmoc-D-Lys(Boc)-OH) is activated using a coupling reagent (e.g., EDCI/HOBt or PyBOP) and coupled to the newly exposed amino group on the resin.[5][12] The reaction is carefully monitored to ensure completion.
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Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove unreacted reagents and by-products.[8]
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Sequential Elongation: Steps 2 through 4 are repeated sequentially with Fmoc-D-Leu-OH, Fmoc-D-Phe-OH, and finally Fmoc-D-Phe-OH to assemble the complete tetrapeptide sequence on the resin.[12] Side-chain protecting groups (e.g., Boc for Lysine) are used to prevent unwanted side reactions.[8]
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Global Deprotection and Cleavage: Once the peptide chain is fully assembled, all remaining protecting groups are removed, and the peptide is cleaved from the solid resin support. This is often achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) or, in greener chemistry approaches, hydrochloric acid (HCl) in ethyl acetate.[13]
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Purification and Salt Exchange: The resulting crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][12] Following purification, a salt exchange step is performed to yield the final active pharmaceutical ingredient as an acetate salt, which is then lyophilized to a stable, amorphous white powder.[2]
Characterization of the final product is performed using multiple analytical techniques, including mass spectrometry (MS-MS for sequencing), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm its structure and purity (>99.5%).[2]
References
- 1. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]
- 2. msnlabs.com [msnlabs.com]
- 3. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Difelikefalin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difelikefalin acetate | 1024829-44-4 | Benchchem [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Difelikefalin - Wikipedia [en.wikipedia.org]
- 12. tdcommons.org [tdcommons.org]
- 13. neulandlabs.com [neulandlabs.com]
